molecular formula C23H20ClFN6O B15094288 5-Chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one

5-Chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one

Cat. No.: B15094288
M. Wt: 450.9 g/mol
InChI Key: YSCXUVDHFWPGFP-UHFFFAOYSA-N
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Description

This compound features a complex pentazatetracyclic core fused with a fluoropyridinyl-substituted benzyl group and a chloro substituent. Its structural complexity arises from the integration of multiple nitrogen atoms within the tetracyclic framework, which likely enhances its electronic properties and binding affinity in pharmacological contexts. The presence of a 6-fluoropyridin-2-yl group introduces steric and electronic effects that differentiate it from simpler heterocyclic analogs. The compound’s synthesis and structural validation likely employ crystallographic tools such as SHELX for refinement, a standard in small-molecule crystallography .

Properties

Molecular Formula

C23H20ClFN6O

Molecular Weight

450.9 g/mol

IUPAC Name

5-chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one

InChI

InChI=1S/C23H20ClFN6O/c1-29-22(32)19-20(24)30(28-21(19)31-17-6-2-5-16(17)27-23(29)31)12-13-8-10-14(11-9-13)15-4-3-7-18(25)26-15/h3-4,7-11,16-17H,2,5-6,12H2,1H3

InChI Key

YSCXUVDHFWPGFP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-Chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the fluoropyridine moiety, followed by its incorporation into the larger tetracyclic structure. Reaction conditions often involve the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoropyridine moiety enhances its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound’s pentazatetracyclo[7.6.0.0²,⁶.0¹¹,¹⁵]pentadecatrienone core distinguishes it from simpler tricyclic or chromeno-pyrimidine systems. For example:

  • Compound 7a (): A chromeno[2,3-d]pyrimidine derivative with a tetrahydro-5H-chromeno backbone and chloro-substituted aryl groups .
  • Compound 19 (): A thiazolo[4,5-d]pyrimidine fused with a coumarin moiety, incorporating sulfur and oxygen heteroatoms .

Substituent Effects

  • Fluoropyridinyl vs. Chlorophenyl Groups : The target compound’s 6-fluoropyridin-2-yl group offers a balance of electronegativity and lipophilicity, contrasting with the chlorophenyl groups in compounds like 7a–c (). Fluorine’s smaller atomic radius reduces steric hindrance while increasing bioavailability compared to bulkier chloro substituents .
  • Methyl Group Positioning : The 8-methyl group in the target compound may influence conformational rigidity, a feature absent in 7a–c and 19–20 ().

Physicochemical and Functional Properties

Compound Core Structure Key Substituents Synthesis Method Notable Properties
Target Compound Pentazatetracyclic 6-fluoropyridin-2-yl, chloro, methyl Multi-step condensation High nitrogen density, potential metabolic stability
7a () Chromeno-pyrimidine 2-chlorophenyl, chloro-benzylidene PCl₅/PClO₃ chlorination Halogen-rich, likely lipophilic
19 () Thiazolo-pyrimidine-coumarin Thioxo, hydroxycoumarin Microwave-assisted Sulfur-enhanced reactivity

The target compound’s nitrogen-rich framework may favor interactions with biological targets (e.g., kinase inhibitors), whereas sulfur-containing analogs like 19 could exhibit distinct redox properties.

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